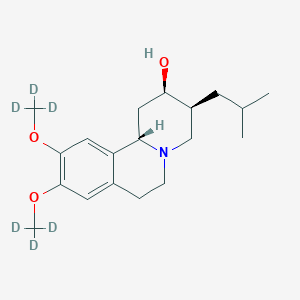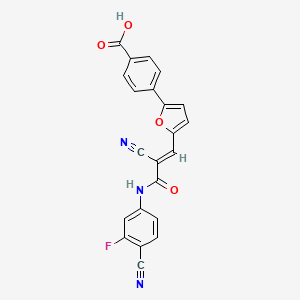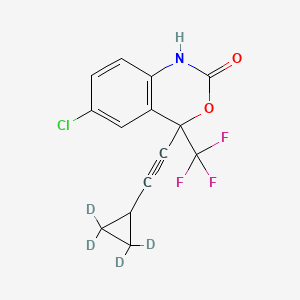
Chrysosporazine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysosporazine B is a phenylpropanoid piperazine alkaloid isolated from marine fish-derived fungi, specifically from the gastrointestinal tract of Australian mullet fish. This compound has garnered attention due to its potent inhibitory effects on P-glycoprotein, a protein associated with multidrug resistance in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysosporazine B is typically isolated from fungal cultures. The fungi are cultivated on solid media, such as potato dextrose agar, under optimized conditions to enhance the production of chrysosporazines. The cultivation process involves miniaturized 24-well plate profiling, UPLC-DAD, and UPLC-QTOF-MS/MS chemical profiling .
Industrial Production Methods
Industrial production of this compound is not yet established due to its recent discovery and the complexity of its biosynthesis. Current methods focus on optimizing fungal cultivation conditions to maximize yield. Precursor-directed biosynthesis has been employed to manipulate in situ biosynthetic performance and outputs .
Chemical Reactions Analysis
Types of Reactions
Chrysosporazine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogs .
Scientific Research Applications
Chrysosporazine B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of phenylpropanoid piperazines.
Biology: It serves as a tool to investigate the role of P-glycoprotein in multidrug resistance.
Mechanism of Action
Chrysosporazine B exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to the inhibition of its drug efflux function .
Comparison with Similar Compounds
Similar Compounds
Chrysosporazine A: Another phenylpropanoid piperazine with similar P-glycoprotein inhibitory activity.
Chrysosporazine C: A structurally related compound with distinct biological properties.
Brasiliamide A: A related compound isolated from the same fungal species with different pharmacological activities.
Uniqueness
Chrysosporazine B is unique due to its potent inhibitory effect on P-glycoprotein, which is significantly higher than that of other chrysosporazines. This makes it a valuable compound for overcoming multidrug resistance in cancer therapy .
Properties
Molecular Formula |
C29H26N2O6 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
(3R,11S,11aS)-2-acetyl-3-benzoyl-11-(7-methoxy-1,3-benzodioxol-5-yl)-3,4,11,11a-tetrahydro-1H-pyrazino[1,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C29H26N2O6/c1-17(32)30-14-22-26(19-12-24(35-2)28-25(13-19)36-16-37-28)20-10-6-7-11-21(20)29(34)31(22)15-23(30)27(33)18-8-4-3-5-9-18/h3-13,22-23,26H,14-16H2,1-2H3/t22-,23-,26+/m1/s1 |
InChI Key |
IDANOMWCBLGPHR-PLXFJCCSSA-N |
Isomeric SMILES |
CC(=O)N1C[C@@H]2[C@H](C3=CC=CC=C3C(=O)N2C[C@@H]1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
Canonical SMILES |
CC(=O)N1CC2C(C3=CC=CC=C3C(=O)N2CC1C(=O)C4=CC=CC=C4)C5=CC6=C(C(=C5)OC)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


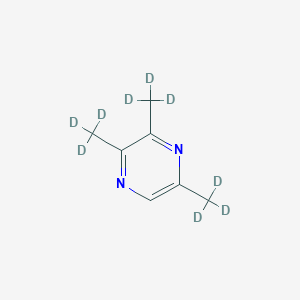
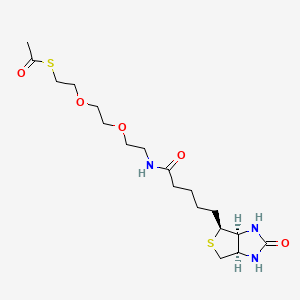
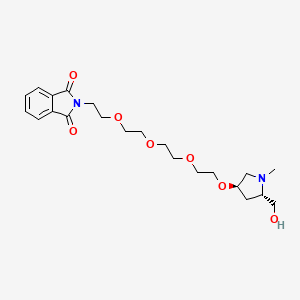
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

